molecular formula C8H10FNO B037645 2-(3-Fluorophenoxy)ethylamine CAS No. 120351-93-1

2-(3-Fluorophenoxy)ethylamine

Cat. No.: B037645
CAS No.: 120351-93-1
M. Wt: 155.17 g/mol
InChI Key: UTSSEDORJLCBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

“2-(3-Fluorophenoxy)ethylamine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

It has been used as a reagent in the synthesis of neuronal nitric oxide synthase inhibitors , suggesting that it may interact with nitric oxide synthase enzymes.

Mode of Action

As a reagent in the synthesis of neuronal nitric oxide synthase inhibitors , it may contribute to the inhibition of these enzymes, thereby reducing the production of nitric oxide, a molecule involved in various physiological and pathological processes.

Biochemical Pathways

Given its use in the synthesis of neuronal nitric oxide synthase inhibitors , it can be inferred that it may influence the nitric oxide signaling pathway.

Result of Action

As a reagent in the synthesis of neuronal nitric oxide synthase inhibitors , it may contribute to the reduction of nitric oxide levels, potentially affecting various cellular processes regulated by this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)ethylamine typically involves the reaction of 3-fluorophenol with ethylene oxide to form 2-(3-fluorophenoxy)ethanol, which is then converted to the amine via reductive amination . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenoxy)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-(3-Fluorophenoxy)ethylamine is unique due to its specific fluorine substitution at the meta position on the phenyl ring. This substitution can influence its reactivity and interaction with biological targets compared to its ortho and para analogs. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in medicinal chemistry.

Properties

IUPAC Name

2-(3-fluorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSSEDORJLCBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557913
Record name 2-(3-Fluorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120351-93-1
Record name 2-(3-Fluorophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.